N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
Compounds with similar structures have been found to inhibit the phosphodiesterase (pde) family , which could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Biochemical Pathways
Compounds with similar structures have been found to have antioxidant properties, which can protect cells against oxidative injury .
Result of Action
Compounds with similar structures have been found to lead to myocardial degeneration in rats .
Activité Biologique
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazolo[4,3-b]pyridazine moiety with a morpholine sulfonamide structure, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C14H18N6O3S |
Molecular Weight | 338.39 g/mol |
CAS Number | 2034372-30-8 |
The presence of both triazole and morpholine functionalities suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that compounds with similar structural motifs have shown antiviral properties. For instance, derivatives of triazoles have been reported to exhibit significant activity against viral replication mechanisms. The compound's ability to inhibit specific viral enzymes could be explored further in the context of antiviral drug development .
Anticancer Potential
This compound has been studied for its anticancer properties. Similar compounds have demonstrated the ability to inhibit kinases involved in cancer progression. For example, related triazoloquinazolinones have shown efficacy in inhibiting Polo-like kinase 1 (PLK1), a critical regulator of cell division and a target for cancer therapeutics.
In preclinical studies, the compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Further evaluation is needed to determine the specific mechanisms through which this compound exerts its anticancer effects.
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Compounds containing sulfonamides have been used extensively as antibacterial agents. Preliminary studies suggest that this compound may exhibit similar activity against bacterial strains, warranting further investigation into its spectrum of antimicrobial efficacy .
Case Studies and Research Findings
- Antiviral Studies : In vitro assays demonstrated that compounds structurally related to this compound showed significant inhibition of viral replication at low micromolar concentrations (EC50 values ranging from 0.20 to 0.35 μM) .
- Cytotoxicity Assays : A series of derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7), revealing IC50 values between 1.5 and 5 μM for the most active compounds. Notably, these compounds exhibited low toxicity towards normal human cells (HEK293), suggesting a favorable therapeutic index .
- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression. The binding affinities were comparable to known inhibitors of these targets, highlighting its potential as a lead compound for further development .
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVIUGBWABIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.